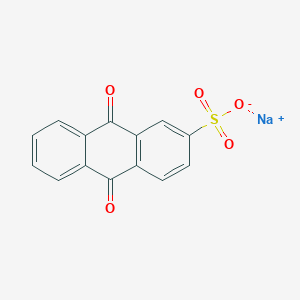

Sodium anthraquinone-2-sulfonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

131-08-8 |

|---|---|

Molecular Formula |

C14H8NaO5S |

Molecular Weight |

311.27 g/mol |

IUPAC Name |

sodium;9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19); |

InChI Key |

XUINISXRACTVNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O.[Na] |

Other CAS No. |

131-08-8 |

physical_description |

OtherSolid |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Sodium Anthraquinone-2-sulfonate from Anthraquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium anthraquinone-2-sulfonate from anthraquinone (B42736). It includes detailed experimental protocols, a summary of quantitative data from various synthetic approaches, and visualizations of the reaction pathway and experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, dye manufacturing, and drug development.

Introduction

This compound, also known as "silver salt," is a key intermediate in the synthesis of a wide range of anthraquinone dyes and pigments.[1] Its water-soluble nature makes it a versatile precursor for various chemical transformations. The synthesis of this compound primarily involves the sulfonation of anthraquinone, an electrophilic aromatic substitution reaction. The position of sulfonation on the anthraquinone ring is highly dependent on the reaction conditions, particularly the presence or absence of a mercury catalyst. In the absence of a mercury catalyst, sulfonation occurs predominantly at the beta-position (C-2), yielding the desired anthraquinone-2-sulfonic acid.[2] This guide will focus on the direct sulfonation method to produce the 2-sulfonate derivative. An alternative non-mercury, two-step process is also discussed.

Reaction Mechanism and Synthesis Pathway

The sulfonation of anthraquinone is an electrophilic aromatic substitution reaction. In the presence of fuming sulfuric acid (oleum), sulfur trioxide (SO₃) acts as the electrophile. The electron-withdrawing nature of the carbonyl groups on the anthraquinone ring deactivates the A-rings (rings with the carbonyl groups) towards electrophilic attack. Therefore, sulfonation preferentially occurs on the B-ring. In the absence of a mercury catalyst, the reaction favors the formation of the thermodynamically more stable beta-isomer, anthraquinone-2-sulfonic acid.

A logical workflow for the synthesis and isolation of this compound is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The yield and purity of this compound are influenced by several factors, including the concentration of oleum (B3057394), reaction temperature, and reaction time. The following table summarizes quantitative data from various sources for the synthesis of anthraquinone-2-sulfonic acid and its sodium salt.

| Anthraquinone (mol) | Oleum Concentration (%) | Temperature (°C) | Time (h) | Additives | Yield (%) | Reference |

| 1.0 | 20 | 120-125 | 4 | None | Not specified | [3] |

| Not specified | Not specified | 135-150 | 3 | Sodium Chloride | 75 | [4] |

| 1.0 | 25-60 | 150 | 3-4 | None | 99 (based on conversion) | [2] |

| Not specified | 22-30 | 100-160 | Not specified | Sodium Sulfate | Not specified | [5] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on an established industrial method.[3]

Materials and Equipment:

-

Anthraquinone (208 g, 1.0 mol)

-

20% Oleum (fuming sulfuric acid) (400 mL)

-

Sodium chloride (NaCl)

-

Water

-

Sulfonating pot or a suitable three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Thermometer

-

Large beaker (2 L)

-

Buchner funnel and filter flask

-

Drying oven

Procedure:

-

Reaction Setup: In a sulfonating pot or a three-necked flask equipped with a mechanical stirrer and a thermometer, heat 400 mL of 20% oleum to 120 °C.

-

Addition of Anthraquinone: Gradually add 208 g of anthraquinone in portions over 1 hour, ensuring the reaction temperature is maintained between 120-125 °C.

-

Sulfonation Reaction: After the complete addition of anthraquinone, continue heating the reaction mixture at 125 °C for 4 hours with continuous stirring.

-

Work-up - Quenching: Cool the reaction mixture to 80 °C. In a separate large beaker, place 2 L of water. Carefully and slowly add the cooled reaction mixture to the water with vigorous stirring. Caution: This is a highly exothermic process, and the addition should be done in a well-ventilated fume hood.

-

Precipitation of the Sodium Salt: To the resulting aqueous solution, add sodium chloride to precipitate the sodium salt of anthraquinone-2-sulfonic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with a saturated sodium chloride solution to remove any remaining acid and unreacted starting material.

-

Drying: Dry the obtained solid in a vacuum oven at 100-110 °C to yield this compound.

Alternative Synthesis Route: Non-Mercury Two-Step Process

An environmentally friendly alternative to the direct sulfonation with mercury catalysts (for alpha-sulfonate) or high-temperature sulfonation is a two-step process.[6] This method avoids the use of toxic mercury and can be a viable route for the synthesis of beta-substituted anthraquinone sulfonic acids.

The logical relationship of this two-step process is outlined below.

Caption: Non-mercury two-step synthesis of anthraquinone-2-sulfonic acid.

This process involves:

-

Nitration: Anthraquinone is first nitrated, typically using concentrated nitric acid, to produce 2-nitroanthraquinone.

-

Sulfonation: The resulting 2-nitroanthraquinone is then sulfonated using a reagent like sodium sulfite (B76179) to yield anthraquinone-2-sulfonic acid.

This method offers a greener alternative, although it involves an additional synthetic step.

Conclusion

The synthesis of this compound from anthraquinone is a well-established and industrially significant process. The direct sulfonation with oleum in the absence of a mercury catalyst provides a straightforward route to the desired beta-sulfonated product. Careful control of reaction parameters such as temperature and oleum concentration is crucial for achieving high yields and purity. The alternative two-step, non-mercury process presents a more environmentally benign approach. This guide provides the necessary technical details to aid researchers and professionals in the successful synthesis and application of this important chemical intermediate.

References

- 1. US1963383A - Process of sulphonating anthraquinone and its derivatives - Google Patents [patents.google.com]

- 2. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US1899957A - Process for preparing anthraquinone sulphonic acids - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Sodium Anthraquinone-2-sulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium anthraquinone-2-sulfonate (CAS 131-08-8), a compound of significant interest in various chemical and pharmaceutical applications. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on established qualitative solubility information and provides detailed experimental protocols for researchers to determine exact solubility parameters in their specific solvent systems.

Core Concepts of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. For an ionic organic salt like this compound, solubility is governed by the interplay of lattice energy (the energy holding the crystal together) and the solvation energy of its constituent ions (the energy released when the ions interact with solvent molecules).

This compound possesses a polar sulfonate group and a largely nonpolar anthraquinone (B42736) backbone. This amphiphilic nature results in complex solubility behavior that is highly dependent on the properties of the solvent, such as polarity, hydrogen bonding capability, and dielectric constant.

Qualitative Solubility Profile

Literature consistently describes this compound as being soluble in water and practically insoluble in many common organic solvents.[1][2] Specifically, it is reported to be soluble in both hot and cold water and insoluble in alcohol and ether.[1][2] One source quantifies its aqueous solubility as 0.0197 M.

Quantitative Solubility Data

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) at 25°C |

| Methanol | Polar Protic | < 0.1 |

| Ethanol | Polar Protic | < 0.1 |

| Acetone | Polar Aprotic | < 0.01 |

| Acetonitrile | Polar Aprotic | < 0.01 |

| Dimethylformamide (DMF) | Polar Aprotic | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | < 0.1 |

| Tetrahydrofuran (THF) | Nonpolar Aprotic | < 0.001 |

| Hexane | Nonpolar | < 0.001 |

Disclaimer: The quantitative data presented in this table are estimations based on qualitative descriptors such as "insoluble." For accurate and reliable data, experimental determination is strongly recommended using the protocols outlined below.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, two common and reliable methods are the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method for Solubility Determination

This classic and straightforward method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pipettes and volumetric flasks

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Continuous agitation is necessary.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully draw a sample of the supernatant using a syringe and immediately attach a syringe filter. Filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Accurately weigh the collection vial containing the filtrate. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can facilitate evaporation.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature. Weigh the vial containing the dry solute. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation:

-

Mass of dissolved solute = (Mass of vial + solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

UV-Vis Spectroscopy Method for Solubility Determination

This method is suitable for compounds that absorb UV-Vis radiation and is particularly useful for determining low solubilities. It relies on creating a calibration curve to relate absorbance to concentration.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

All materials listed for the gravimetric method

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c), where y is absorbance and x is concentration.

-

-

Preparation of Saturated Solution: Follow steps 1-4 of the gravimetric method to prepare a saturated solution and filter it.

-

Sample Analysis:

-

Take a precise volume of the clear, saturated filtrate and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Solubility (mol/L) = Concentration of diluted sample * Dilution factor

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents and equips researchers with the necessary protocols to determine precise solubility data for their specific applications. The provided experimental workflows are robust and can be adapted to various laboratory settings.

References

An In-depth Technical Guide to the Electrochemical Properties of Sodium Anthraquinone-2-Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anthraquinone-2-sulfonate (AQS) is a water-soluble organic compound that has garnered significant attention across various scientific disciplines due to its rich electrochemical properties.[1][2][3] As a derivative of anthraquinone (B42736), AQS undergoes reversible redox reactions, making it a valuable molecule in the development of electrochemical energy storage systems, such as redox flow batteries and supercapacitors, as well as in electrocatalysis and as an electron shuttle in biological systems.[4][5][6][7][8][9][10] Its solubility in aqueous solutions further enhances its appeal for environmentally benign applications.[11] This technical guide provides a comprehensive overview of the core electrochemical properties of AQS, detailed experimental protocols for its characterization, and visualizations of its functional pathways.

Core Electrochemical Properties

The electrochemical behavior of this compound is characterized by a series of key parameters that dictate its performance in various applications. These properties, including redox potential, diffusion coefficient, and electron transfer kinetics, are summarized below.

Quantitative Electrochemical Data

The following tables present a summary of the key electrochemical parameters for this compound (AQS) and its derivatives, compiled from various studies. These values are crucial for designing and modeling electrochemical systems utilizing these compounds.

| Compound | Redox Potential (V vs. Ag/AgCl) | Experimental Conditions | Reference |

| This compound (AQS) | -0.46 | In microbial electrosynthesis (MES) system | [6][7] |

| AQS-1-OH | -0.44 | In MES system | [6] |

| AQS-1-NH₂ | -0.55 | In MES system | [6] |

| AQDS | -0.46 | In MES system, consistent with other reported values | [6] |

| Sodium quinizarin-2-sulphonate | E₁ = -445 mV, E₂ = -722 mV | 0.1M TBAB in 65% aqueous DMF at pH 9.00 on a glassy carbon electrode | [12] |

| Anthraquinone (AQ) | Emid ≈ -0.35 V (protic), Emid ≈ -0.75 V (dianion) | 16 mol kg⁻¹ LiTFSI (aq) | [13] |

| Compound | Diffusion Coefficient (D₀) (cm²/s) | Experimental Conditions | Reference |

| Sodium quinizarin-2-sulphonate | 6.5 × 10⁻⁶ | In 65% aqueous DMF at pH 9.00 (for the quinone form) | [12] |

| Sodium quinizarin-2-sulphonate | 6.7 × 10⁻⁶ | In 65% aqueous DMF at pH 9.00 (for the semiquinone form) | [12] |

| Sodium quinizarin-2-sulphonate | 8.5 × 10⁻⁶ | In 65% aqueous DMF at pH 9.00 (for the quinone di-anion form) | [12] |

| Compound | Standard Heterogeneous Rate Constant (kₛ) (cm/s) | Experimental Conditions | Reference |

| Sodium quinizarin-2-sulphonate | kₛ,₁ = 0.065, kₛ,₂ = 0.025 | In 65% aqueous DMF at pH 9.00 for the two electron transfer steps | [12] |

Experimental Protocols

Accurate and reproducible characterization of the electrochemical properties of AQS is paramount. The following sections detail the methodologies for key experiments.

Preparation of AQS Solution for Electrochemical Analysis

A stock solution of this compound is prepared for electrochemical experiments.

Materials:

-

This compound (AQS) powder

-

Supporting electrolyte (e.g., 1 M H₂SO₄, 0.1 M KCl, or a specific buffer solution)

-

Deionized water

-

Nitrogen gas (high purity)

Procedure:

-

Weigh the required amount of AQS powder to achieve the desired concentration (e.g., 0.1 mM to 10 mM).

-

Dissolve the AQS powder in a known volume of the supporting electrolyte solution.

-

To ensure a deoxygenated environment, which is critical for many electrochemical measurements, purge the prepared solution with high-purity nitrogen gas for at least 30 minutes prior to the experiment. This removes dissolved oxygen that can interfere with the redox measurements.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of AQS.

Apparatus:

-

Potentiostat

-

Three-electrode electrochemical cell:

-

Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

-

Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire or mesh)

-

-

AQS solution (prepared as described above)

Procedure:

-

Assemble the three-electrode cell with the prepared AQS solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat software:

-

Initial and final potentials (e.g., scanning from a potential where no reaction occurs to beyond the redox potential of AQS and back).

-

Scan rate (e.g., 10 mV/s to 200 mV/s). Multiple scan rates are often used to investigate the kinetics of the electron transfer.

-

-

Initiate the cyclic voltammogram measurement. The potential is swept linearly between the set limits, and the resulting current is measured.

-

Record and analyze the resulting voltammogram to determine peak potentials, peak currents, and to assess the reversibility of the redox process.

Galvanostatic Charge-Discharge (GCD)

GCD is particularly useful for evaluating the performance of AQS in energy storage applications like supercapacitors.

Apparatus:

-

Potentiostat or battery cycler

-

Two-electrode or three-electrode setup, depending on the desired measurement (for a symmetric supercapacitor, a two-electrode setup is common).

-

The electrode material incorporating AQS (e.g., AQS confined in porous carbon).[8]

Procedure:

-

Assemble the electrochemical cell with the AQS-containing electrodes and a suitable electrolyte.

-

Set the parameters on the testing instrument:

-

Constant current for charging and discharging (e.g., 1 A/g).

-

Voltage window (potential range for charging and discharging).

-

-

Initiate the GCD cycling. The cell is charged at a constant current until it reaches the upper voltage limit and then discharged at the same constant current to the lower voltage limit.

-

Record the voltage profile as a function of time.

-

From the GCD curves, calculate the specific capacitance, energy density, and power density of the device.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the kinetics of electron transfer and the interfacial properties of AQS at the electrode surface.

Apparatus:

-

Potentiostat with an EIS module

-

Three-electrode electrochemical cell

Procedure:

-

Set up the three-electrode cell as in the CV experiment.

-

Set the DC potential to a value where a specific redox state of AQS is stable (e.g., the formal potential).

-

Set the EIS parameters:

-

Frequency range (e.g., from 100 kHz down to 0.01 Hz).

-

AC amplitude (a small perturbation, typically 5-10 mV).

-

-

Run the EIS measurement.

-

Analyze the resulting Nyquist plot (a plot of the imaginary part of the impedance versus the real part) to determine parameters such as charge transfer resistance (Rct) and solution resistance (Rs).

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of AQS electrochemistry and its applications.

Redox Signaling Pathway of AQS

This diagram illustrates the two-step, one-electron reduction of the anthraquinone (AQ) group in AQS to its dianion (AQ²⁻) in aprotic media, or a two-electron, two-proton reduction in acidic aqueous media.[4][14]

Caption: Reversible two-step one-electron reduction of AQS.

Experimental Workflow for Electrochemical Analysis of AQS

This diagram outlines the typical workflow for the electrochemical characterization of AQS.

Caption: Workflow for AQS electrochemical characterization.

AQS in an Aqueous Organic Redox Flow Battery (AORFB)

This diagram illustrates the fundamental principle of an AORFB using an anthraquinone derivative like AQS as the anolyte (negative electrolyte).[5]

Caption: AQS as the anolyte in a redox flow battery.

Conclusion

This compound exhibits versatile and highly tunable electrochemical properties that make it a compound of significant interest for a range of applications, from energy storage to biological mediation. Its water solubility and reversible redox behavior are key advantages. A thorough understanding of its electrochemical characteristics, facilitated by standardized experimental protocols, is essential for harnessing its full potential. The data and methodologies presented in this guide serve as a foundational resource for researchers and professionals working with this promising molecule.

References

- 1. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]

- 2. Sodium 2-anthraquinonesulfonate | C14H7NaO5S | CID 23661981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 131-08-8 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]

- 7. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Redox‐Active Organic Sodium Anthraquinone‐2‐Sulfonate (AQS) Anchored on Reduced Graphene Oxide for High‐Performance Supercapacitors | Semantic Scholar [semanticscholar.org]

- 10. Anthraquinone-2-sulfonate immobilized to conductive polypyrrole hydrogel as a bioanode to enhance power production in microbial fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Unraveling the Redox Dance: A Technical Guide to Sodium Anthraquinone-2-Sulfonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Sodium anthraquinone-2-sulfonate (AQS), a water-soluble derivative of anthraquinone (B42736), plays a pivotal role in a multitude of chemical and biological processes, acting as a versatile redox mediator. Its ability to shuttle electrons makes it a valuable tool in applications ranging from environmental remediation to the development of novel drug delivery systems. This in-depth technical guide provides a comprehensive overview of the core redox mechanism of AQS in aqueous solutions, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to empower researchers in their scientific endeavors.

The Core Redox Mechanism: A Two-Electron, Two-Proton Affair

The fundamental redox activity of this compound in aqueous environments revolves around a reversible two-electron, two-proton reduction-oxidation process. The anthraquinone moiety within the AQS molecule is the electroactive center, undergoing transformation between its oxidized quinone form (AQS) and its reduced hydroquinone (B1673460) form (AH₂QS).

The overall redox reaction can be summarized as:

AQS + 2e⁻ + 2H⁺ ⇌ AH₂QS

The mechanism of this transformation is intricately linked to the pH of the aqueous solution. In acidic environments, the reduction of AQS typically proceeds via a concerted two-electron, two-proton transfer. However, under neutral and alkaline conditions, the process can become more complex, often involving a stepwise addition of electrons and protons, leading to the formation of a semiquinone radical intermediate (AQS•⁻). In alkaline solutions, the reduction is generally considered to be proton-free.

The formation of the semiquinone radical is a result of comproportionation, a reaction between the fully oxidized AQS and the fully reduced AH₂QS. The stability and detection of this radical intermediate are highly dependent on the experimental conditions, particularly the pH and the nature of the supporting electrolyte.

Quantitative Electrochemical Data

To facilitate comparative analysis and experimental design, the following tables summarize key quantitative data for the redox behavior of this compound in aqueous solutions, compiled from various studies. It is important to note that these values can be influenced by experimental conditions such as the specific electrolyte, electrode material, and temperature.

| Parameter | Value | pH | Reference Electrode | Comments |

| Redox Potential (E⁰') | -0.46 V | 7 | Ag/AgCl | Measured during studies of AQS as an electron shuttle in microbial electrosynthesis.[1][2] |

| Varies with pH (see Pourbaix Diagram section) | The redox potential generally becomes more negative with increasing pH. |

| Parameter | Value | Method | Conditions |

| Diffusion Coefficient (D) | 7.6 x 10⁻⁶ cm²/s (for ferricyanide, as a reference) | Cyclic Voltammetry | The diffusion coefficient of AQS is expected to be in a similar range. |

| Heterogeneous Electron Transfer Rate Constant (k⁰) | Varies depending on electrode material and conditions | Cyclic Voltammetry | Generally considered a fast and reversible redox couple. |

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate investigation of the AQS redox mechanism. Below are methodologies for two key experimental techniques: Cyclic Voltammetry and Spectroelectrochemistry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of AQS.

Objective: To determine the redox potential and study the kinetics of the electron transfer process.

Experimental Setup:

-

Potentiostat: A standard electrochemical workstation.

-

Electrochemical Cell: A three-electrode setup is typically used:

-

Working Electrode: Glassy carbon electrode (GCE) is commonly employed. Other materials like platinum or gold can also be used.

-

Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as a stable potential reference.

-

Counter Electrode: A platinum wire or graphite (B72142) rod serves as the counter electrode to complete the electrical circuit.

-

-

Electrolyte Solution: An aqueous solution containing a known concentration of AQS (e.g., 1 mM) and a supporting electrolyte (e.g., 0.1 M KCl or a suitable buffer) to ensure sufficient conductivity. The pH of the solution should be carefully controlled and measured.

Procedure:

-

Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by sonication in deionized water and ethanol (B145695) to ensure a clean and reproducible surface.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.

-

Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the potential window to encompass the redox peaks of AQS. A typical range might be from +0.5 V to -1.0 V vs. Ag/AgCl.

-

Apply a potential scan rate, typically ranging from 10 mV/s to 200 mV/s.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

The formal redox potential (E⁰') can be estimated as the midpoint of the anodic and cathodic peak potentials (Epa and Epc).

-

The peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. For a two-electron process, it is closer to 29.5 mV.

-

The relationship between the peak current and the square root of the scan rate can be used to determine if the process is diffusion-controlled.

-

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the spectral properties of the electroactive species.

Objective: To identify and characterize the reduction products of AQS (e.g., the semiquinone radical and the hydroquinone).

Experimental Setup:

-

Spectroelectrochemical Cell: An optically transparent thin-layer electrode (OTTLE) cell or an attenuated total reflectance (ATR) setup is commonly used. The cell contains a working electrode (e.g., a gold minigrid or a platinum grid), a reference electrode, and a counter electrode.

-

Spectrometer: A UV-Vis or FT-IR spectrometer is used to record the absorption spectra.

-

Potentiostat: To control the potential of the working electrode.

Procedure:

-

Cell Preparation: Fill the spectroelectrochemical cell with the deoxygenated AQS electrolyte solution.

-

Initial Spectrum: Record the spectrum of the AQS solution at the open-circuit potential.

-

Potential Step and Spectral Acquisition:

-

Apply a potential to the working electrode sufficient to initiate the reduction of AQS.

-

Record the absorption spectrum at this potential.

-

Step the potential to more negative values in increments, recording a spectrum at each potential step. This allows for the observation of the disappearance of the AQS spectrum and the appearance of the spectra of the reduction products.

-

-

Data Analysis:

-

By correlating the changes in the absorption spectra with the applied potential, the different redox species can be identified.

-

The spectra of the semiquinone radical and the fully reduced hydroquinone can be obtained and analyzed.

-

Visualizing the Redox Landscape

To provide a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language, illustrate the redox mechanism of AQS and a typical experimental workflow.

Caption: Redox mechanism of AQS at different pH values.

Caption: Experimental workflow for Cyclic Voltammetry of AQS.

References

An In-depth Technical Guide on the Photophysical Properties of Excited State Sodium Anthraquinone-2-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium anthraquinone-2-sulfonate (AQS) is a water-soluble organic compound that exhibits rich and complex photochemistry upon excitation. Understanding the properties and reactivity of its excited states is crucial for its application in various fields, including photocatalysis, environmental remediation, and as a photosensitizer in biological systems. This technical guide provides a comprehensive overview of the photophysical properties of the excited states of AQS, with a focus on its triplet state, which is the primary photoactive intermediate. This document details the experimental methodologies used to characterize these properties, presents quantitative data in a structured format, and elucidates the key reaction pathways initiated by photoexcitation.

Introduction

This compound, a derivative of anthraquinone (B42736), is of significant interest due to its high water solubility and its ability to act as a photosensitizer. Upon absorption of light, AQS is promoted to an electronically excited singlet state, which rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.[1] This triplet excited state (³AQS*) is a potent oxidizing and reducing agent, capable of initiating a variety of chemical reactions. Its reactivity in aqueous solutions, particularly its interaction with water to produce reactive oxygen species and hydroxylated products, is a key area of study.[2]

Photophysical Properties of Excited State AQS

The photophysical behavior of AQS is dominated by the formation and decay of its triplet excited state. The fluorescence quantum yield of AQS is negligible at room temperature, indicating a highly efficient intersystem crossing process.[3]

Quantitative Data

The key photophysical parameters of the excited triplet state of AQS are summarized in the table below. These values can be influenced by the solvent environment and the presence of quenchers.

| Parameter | Value | Solvent/Conditions | Reference |

| Triplet Quantum Yield (Φ_T) | ~10⁻² (for amino-substituted anthraquinones) | Varies | [4] |

| Triplet Lifetime (τ_T) | ~0.9 µs | Aqueous Solution | [1] |

| Triplet-Triplet Absorption Maximum (λ_max) | ~380 nm, 510 nm | Aqueous Solution | [2] |

| Intersystem Crossing Rate | Ultrafast (femtosecond to picosecond timescale) | Aqueous Buffer (pH 4.9) | [4][5] |

Experimental Protocols

The characterization of the transient excited states of AQS relies on time-resolved spectroscopic techniques. The two primary methods employed are laser flash photolysis and transient absorption spectroscopy.

Laser Flash Photolysis (LFP)

Objective: To generate and detect transient absorbing species, such as the triplet state of AQS and subsequent radical intermediates.

Methodology:

-

Sample Preparation: Prepare a deoxygenated aqueous solution of this compound at a concentration typically in the range of 10⁻⁴ to 10⁻⁵ M. Deoxygenation is crucial as molecular oxygen can quench the triplet state. This is usually achieved by bubbling the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

Excitation: Utilize a pulsed laser source for excitation. A common choice is the third harmonic of a Nd:YAG laser, which provides excitation at 355 nm.[2] The laser pulse width is typically in the nanosecond range.

-

Probing: A continuous wave lamp, such as a xenon arc lamp, is used as a probe light source. The probe beam is passed through the sample at a right angle to the excitation laser beam.

-

Detection: The change in absorbance of the probe light, induced by the formation of transient species, is monitored by a monochromator and a fast photodetector (e.g., a photomultiplier tube).

-

Data Acquisition: The signal from the photodetector is recorded by a digital oscilloscope, allowing for the observation of the decay kinetics of the transient species. The transient absorption spectrum is constructed by measuring the absorbance change at different wavelengths.

Femtosecond Transient Absorption Spectroscopy (TAS)

Objective: To study the ultrafast processes following photoexcitation, such as intersystem crossing and initial solvent interactions.

Methodology:

-

Sample Preparation: Similar to LFP, a deoxygenated solution of AQS is prepared. For TAS, the sample is often flowed through the measurement cell to avoid photoproduct accumulation.

-

Pump-Probe Setup:

-

Pump Pulse: A femtosecond laser pulse (e.g., from a Ti:sapphire laser system) is used to excite the sample. The wavelength is tuned to an absorption band of AQS.

-

Probe Pulse: A white-light continuum, generated by focusing a portion of the fundamental laser output into a nonlinear medium (e.g., a sapphire plate), serves as the probe pulse.

-

-

Time Delay: The relative arrival time of the pump and probe pulses at the sample is controlled by a motorized delay stage in the path of one of the beams.

-

Detection: The transmitted probe light is directed to a spectrometer coupled with a multichannel detector (e.g., a CCD camera) to record the entire transient absorption spectrum at a given time delay.

-

Data Analysis: The difference in absorbance of the sample with and without the pump pulse (ΔA) is recorded at various time delays to construct a two-dimensional map of ΔA as a function of wavelength and time. Global analysis of this data provides the kinetic information and the spectra of the transient species.[4][5]

Signaling Pathways and Reaction Mechanisms

Upon photoexcitation, AQS undergoes a series of transformations, primarily in its triplet state, which dictates its subsequent chemical reactivity.

Formation of the Triplet State

The initial event following light absorption is the formation of the first excited singlet state (¹AQS). Due to efficient intersystem crossing, this state rapidly converts to the lowest triplet state (³AQS).

Caption: Photoexcitation and intersystem crossing of AQS.

Reactions of the Triplet State in Aqueous Solution

The triplet state of AQS is a versatile reactive intermediate. In aqueous solutions, it can undergo several competing reactions, including hydrogen atom abstraction and reaction with water to form adducts, which can lead to the formation of semiquinone radicals and hydroxylated products.[1][2]

Caption: Key reaction pathways of triplet excited AQS in aqueous solution.

The formation of an adduct between the excited triplet state of AQS and water is a key step in the photohydroxylation process. This adduct can then react with a ground-state AQS molecule to produce a semiquinone radical (AQSH•) and a hydroxyl radical adduct, which can lead to the formation of stable hydroxylated AQS derivatives.[2] Alternatively, the triplet state can directly abstract a hydrogen atom from a suitable donor, also forming the semiquinone radical.

Experimental Workflow

The overall workflow for investigating the photophysical properties of excited state AQS involves a combination of spectroscopic measurements and data analysis.

Caption: Experimental workflow for studying AQS photophysics.

Conclusion

The photophysical properties of excited state this compound are characterized by the highly efficient formation of a reactive triplet state. This triplet species initiates a cascade of reactions in aqueous environments, leading to the formation of various transient intermediates and stable photoproducts. The use of time-resolved spectroscopic techniques, such as laser flash photolysis and transient absorption spectroscopy, is indispensable for elucidating the complex dynamics of these processes. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for researchers and professionals working with AQS in diverse applications, from fundamental photochemical studies to the development of new photosensitizing agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Degradation of Sodium Anthraquinone-2-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Sodium anthraquinone-2-sulfonate (AMS). While specific, publicly available thermogravimetric data for this compound is limited, this document synthesizes information from related anthraquinone (B42736) and sulfonate compounds to project its thermal behavior. It details the standard methodologies for assessing thermal stability and identifying degradation products, offering a robust framework for laboratory investigation.

Introduction to this compound

This compound, a water-soluble derivative of anthraquinone, is utilized in various industrial applications, including as a catalyst in the pulping process.[1] Its core structure is based on 9,10-anthraquinone, a rigid and aromatic tricyclic system known for its inherent thermal stability.[2][3] However, the presence of the sodium sulfonate group is expected to significantly influence its decomposition pathway compared to the parent quinone. Under normal conditions, the compound is considered chemically stable but may react with strong oxidizing agents.[2]

Projected Thermal Stability and Degradation Profile

Based on studies of analogous compounds, the thermal degradation of this compound is anticipated to proceed in distinct stages. The anthraquinone skeleton provides a high degree of thermal resilience.[3] The decomposition is likely initiated by the cleavage of the carbon-sulfur bond of the sulfonate group.

Expected Degradation Products: Upon heating, the primary degradation products are expected to include sulfur oxides, such as sulfur dioxide (SO₂) and sulfur trioxide (SO₃).[2][4] Combustion products in an oxygen-rich atmosphere would include carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[2] The solid residue may consist of sodium sulfite (B76179) and sodium sulfate, as observed in the degradation of other sodium sulfonate salts.

Quantitative Thermal Analysis Data

| Compound Name | Key Thermal Events | Onset Temp. (°C) | Peak Temp. (°C) | Mass Loss (%) | Atmosphere |

| 9,10-Anthraquinone | Sublimation | ~160 | 243.5 | 100 | N/A |

| 1,2-Naphthoquinone | Decomposition | >100 | 137 | ~6 (initial) | N/A |

| Aryl Sulfonate Surfactant | Decomposition | ~230 | - | - | N/A |

| Linear Alkylbenzene Sulfonate | Decomposition | ~200-250 | - | - | Nitrogen |

| Poly(sodium 4-styrene sulfonate) | H₂O Loss / SO₂ Evolution | ~320 | - | - | Nitrogen |

Data extrapolated from studies on related compounds to provide an estimated profile.[3][4][5]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation products of this compound, a series of standard analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining thermal stability.[6][7]

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Sample Preparation: A small quantity (typically 5-10 mg) of finely ground this compound is weighed into an inert crucible (e.g., alumina).[6][8]

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: Ambient temperature to 600-800 °C to ensure complete decomposition.

-

Atmosphere: The analysis should be run under both an inert atmosphere (e.g., nitrogen at a flow rate of 30-50 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air) to assess oxidative stability.[6][8]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, temperatures of maximum mass loss rates (from the derivative curve, DTG), and the percentage of residual mass.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate, often matching the TGA experiment (e.g., 10 °C/min).

-

Temperature Range: A range appropriate to capture melting and decomposition events, as guided by TGA results.

-

Atmosphere: Typically conducted under an inert nitrogen purge.

-

-

Data Analysis: The DSC curve reveals endothermic (melting) and exothermic (decomposition) peaks, providing information on the energetics of these processes.

Evolved Gas Analysis (EGA) using TGA-MS/FTIR

To identify the volatile degradation products, the TGA instrument can be coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer.[7][9]

-

Methodology: As the sample is heated in the TGA, the evolved gases (the "effluent") are transferred via a heated line directly into the MS or FTIR.

-

Data Analysis: The MS or FTIR provides real-time identification of the gaseous molecules being released at specific temperatures, correlating the mass loss steps from the TGA with the chemical identity of the degradation products (e.g., SO₂, H₂O, CO₂).

Analysis of Non-Volatile Residue

The solid residue remaining after the TGA experiment can be analyzed using techniques like X-ray Diffraction (XRD) or X-ray Photoelectron Spectroscopy (XPS) to identify its inorganic composition (e.g., sodium sulfate).

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Caption: Proposed thermal degradation pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. repositorio.ufba.br [repositorio.ufba.br]

- 4. researchgate.net [researchgate.net]

- 5. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. mt.com [mt.com]

- 8. epfl.ch [epfl.ch]

- 9. azom.com [azom.com]

Sodium anthraquinone-2-sulfonate material safety data sheet for researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for sodium anthraquinone-2-sulfonate, tailored for research and development environments. It includes detailed information on physical and chemical properties, toxicological data, handling procedures, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a water-soluble derivative of anthraquinone (B42736).[1] It typically appears as a beige or light yellow crystalline powder.[2][3] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₇NaO₅S | |

| Molecular Weight | 310.26 g/mol | [4] |

| CAS Number | 131-08-8 | |

| EC Number | 205-009-5 | |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in hot and cold water; insoluble in alcohol and ether. | [5] |

| Appearance | Beige to light yellow crystalline powder. | [2][3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [5] |

Toxicological Information

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Long-term exposure to respiratory irritants may lead to airway diseases.[3] Some anthraquinone dyes have been associated with carcinogenic effects, while others are known allergens.[3]

Acute Toxicity

| Route | Species | Value | Reference(s) |

| Oral | Guinea Pig | LD50: 21,000 mg/kg | [6] |

| Oral | Rat | LD50: >8,000 mg/kg | [3] |

| Oral | Mouse | LD50: >8,000 mg/kg | [3] |

Health Effects

Studies on related compounds indicate potential for organ-specific effects. Oral lethal-dose studies in guinea pigs have shown abnormal liver and kidney function tests.[4] Thirty-day oral studies in rats have indicated changes in spleen weight, blood cell counts, and the presence of nucleated red blood cells.[4] Ingestion may be harmful, particularly in individuals with pre-existing liver or kidney damage.[3]

Hazard Identification and Safety Precautions

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6][7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [6][7] |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation | [6][7] |

Precautionary Measures

| Type | Statement | Reference(s) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | [6] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | [6] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [6] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on OECD guidelines and standard laboratory practices.

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides an estimate of the acute oral toxicity of a substance.

Skin Irritation (Based on OECD Guideline 404)

This in vivo test assesses the potential of a substance to cause skin irritation.[8][9]

Eye Irritation (Based on OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.[6][10]

References

- 1. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]

- 2. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Sodium 2-anthraquinonesulfonate | C14H7NaO5S | CID 23661981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

Technical Guide: Physical and Chemical Characteristics of CAS 131-08-8 (Anthraquinone-2-sulfonic acid sodium salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of the compound identified by CAS number 131-08-8, commonly known as Anthraquinone-2-sulfonic acid sodium salt. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information on this compound.

Chemical Identity and Structure

Anthraquinone-2-sulfonic acid sodium salt is an organic compound characterized by an anthraquinone (B42736) core substituted with a sulfonic acid group, which is present as its sodium salt. It is often available in its monohydrate form.

| Identifier | Value |

| CAS Number | 131-08-8 |

| Chemical Name | Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |

| Synonyms | Sodium anthraquinone-2-sulfonate, 2-Anthraquinonesulfonic acid sodium salt, Silver salt |

| Molecular Formula | C₁₄H₇NaO₅S |

| Molecular Weight | 310.26 g/mol |

| Chemical Structure |

Physical and Chemical Properties

The physical and chemical properties of Anthraquinone-2-sulfonic acid sodium salt are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Appearance | White to yellow or beige crystalline powder | [1] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in hot water, slightly soluble in cold water, and insoluble in alcohol or ether.[3] Miscible in water.[4] | [3][4] |

| Purity | ≥98% (HPLC) | [5] |

| Stability | Stable under recommended storage conditions. | |

| Incompatibilities | Strong oxidizing agents. |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical and chemical properties of Anthraquinone-2-sulfonic acid sodium salt.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, finely powdered Anthraquinone-2-sulfonic acid sodium salt is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or attached to a thermometer immersed in a heating bath (e.g., mineral oil).

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination in Water

The solubility of a compound is a fundamental property that influences its biological activity and formulation.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of Anthraquinone-2-sulfonic acid sodium salt is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

-

Quantification: A known volume of the clear supernatant (saturated solution) is carefully removed and diluted. The concentration of the dissolved Anthraquinone-2-sulfonic acid sodium salt in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.

Methodology: Reversed-Phase HPLC

-

Sample Preparation: A standard solution of Anthraquinone-2-sulfonic acid sodium salt is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) to a known concentration.

-

HPLC System: A reversed-phase HPLC system is used, typically with a C18 column as the stationary phase.

-

Mobile Phase: A suitable mobile phase is selected. This is often a gradient of an aqueous buffer and an organic solvent. The gradient is programmed to elute the compound of interest and separate it from any potential impurities.

-

Injection and Separation: A small, precise volume of the sample solution is injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

-

Detection: A UV detector is commonly used for aromatic compounds like anthraquinones. The detector is set to a wavelength where the compound exhibits strong absorbance.

-

Data Analysis: The resulting chromatogram shows a peak for the main compound and potentially smaller peaks for impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Activity and Signaling Pathway Involvement

Anthraquinone-2-sulfonic acid sodium salt (AQS) has been identified as an effective electron shuttle in microbial systems. This is particularly relevant in the context of extracellular electron transfer (EET) in certain bacteria, such as Shewanella oneidensis.

Electron Shuttling via the Mtr Pathway in Shewanella oneidensis

Shewanella oneidensis is a bacterium known for its ability to transfer electrons to extracellular acceptors. This process is mediated by the Mtr (Metal-reducing) pathway. AQS can facilitate this electron transfer by acting as a soluble redox mediator.

The proposed mechanism is as follows:

-

Reduction of AQS: AQS is reduced by the outer membrane cytochromes of the Mtr pathway, such as MtrC.

-

Diffusion: The reduced form of AQS (AH₂QS) diffuses to an extracellular electron acceptor.

-

Oxidation of AH₂QS: AH₂QS is oxidized by the electron acceptor, transferring the electrons.

-

Regeneration of AQS: The oxidized AQS is then available to be reduced again by the bacteria, completing the cycle.

This electron shuttling mechanism enhances the rate of reduction of extracellular electron acceptors. Studies have shown that cytochromes MtrA and MtrB are essential for the optimal AQS-mediated EET in Shewanella oneidensis.[6]

Diagram of AQS-Mediated Extracellular Electron Transfer

Caption: AQS as an electron shuttle in the Mtr pathway of Shewanella oneidensis.

References

- 1. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]

- 2. 9,10-Anthraquinone-2-sulfonic acid sodium salt hydrate, 97% (dry wt.), water ca 4-6% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Modularity of the Mtr respiratory pathway of Shewanella oneidensis strain MR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound (≥98% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

- 6. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Versatile Catalyst: A Technical Guide to Sodium Anthraquinone-2-Sulfonate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Sodium anthraquinone-2-sulfonate (AQS), a water-soluble derivative of anthraquinone (B42736), has carved a significant niche for itself in the world of catalysis. Initially recognized for its role in the paper and pulp industry, its application has expanded dramatically, now encompassing advanced photocatalysis in organic synthesis, bioelectrochemical systems, and energy storage technologies. This guide provides a comprehensive overview of the discovery, history, and catalytic applications of AQS, presenting key data, detailed experimental protocols, and visual representations of its catalytic mechanisms.

Discovery and Historical Perspective

The journey of this compound as a catalyst began in the paper industry. It was identified as an effective digester additive in the alkaline pulping (soda) process, predating the discovery of anthraquinone itself for this purpose.[1] AQS accelerates the delignification of wood pulp through a redox cycle, similar to that of anthraquinone, but its higher cost has influenced its widespread adoption in this sector.[1]

The unique water solubility of AQS, a feature imparted by its sulfonate group, has been the primary driver for its exploration in other catalytic domains.[1][2] This property allows it to function effectively in aqueous media, a significant advantage for developing sustainable and environmentally friendly chemical processes.

Synthesis of this compound

The most common laboratory and industrial preparation of this compound involves the sulfonation of anthraquinone.[1] A non-mercury-based industrial method involves a two-step process: the nitration of anthraquinone to produce nitroanthraquinone, followed by a sulfonation reaction with sodium sulfite.[3] More traditional methods have employed fuming sulfuric acid, sometimes with a mercury catalyst, though environmental concerns have led to the development of mercury-free alternatives.[3]

Caption: General workflow for the non-mercury based synthesis of this compound.

Catalytic Applications and Mechanisms

The versatility of AQS as a catalyst stems from its ability to participate in various redox reactions, acting as a photocatalyst and an electron shuttle in different systems.

Photocatalysis in Organic Synthesis

In recent years, AQS has gained prominence as a water-soluble and cost-effective organophotocatalyst.[4] It can engage with substrates through different activation modes, including hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET).[4] Upon photoexcitation, AQS can initiate a variety of chemical transformations.

One notable application is the aerobic oxidation of alcohols to aldehydes and ketones.[5] Under visible light irradiation, AQS mediates the transfer of electrons from the alcohol to molecular oxygen, generating the oxidized product and hydrogen peroxide as a byproduct.[5]

Caption: Simplified photocatalytic cycle of AQS in the oxidation of a substrate.

In-situ Hydrogen Peroxide Production

AQS is an efficient photocatalyst for the in-situ generation of hydrogen peroxide (H₂O₂) from water and oxygen, using a sacrificial electron donor like methanol.[6] This capability is particularly valuable in biocatalysis, where a controlled supply of H₂O₂ is required for enzymes like peroxidases and peroxygenases. This photoenzymatic system has shown high turnover numbers for the biocatalysts, reaching up to 318,000.[6]

Bioelectrochemical Systems

In the realm of bioelectrochemical systems (BESs), AQS functions as an effective electron shuttle, facilitating extracellular electron transfer (EET) in microorganisms like Shewanella oneidensis.[7] Studies have shown that AQS can lead to higher cathodic current densities and total charge production compared to other electron shuttles.[7][8]

Energy Storage

The redox properties of AQS have also been harnessed in energy storage devices. When anchored on reduced graphene oxide (rGO), AQS exhibits high specific capacitance, making it a promising material for supercapacitors.[9] The composite material can achieve a specific capacitance of 567.1 F g⁻¹ at a current density of 1 A g⁻¹.[9] Furthermore, derivatives of AQS are being explored as organic cathode materials for potassium-ion batteries.

Quantitative Data Summary

The following tables summarize key quantitative data related to the catalytic performance of this compound in various applications.

Table 1: Performance in Bioelectrochemical Systems with Shewanella oneidensis

| Parameter | Value | Reference |

| Highest Current Density | 2.04 mA/cm² | [7][8] |

| Total Charge Production (8h) | 188.9 ± 14.6 Coulombs | [7][8] |

| Coulombic Efficiency | 77.4 ± 2.4% | [8] |

Table 2: Performance in Supercapacitors (AQS anchored on rGO)

| Parameter | Value | Reference |

| Specific Capacitance (at 1 A g⁻¹) | 567.1 F g⁻¹ | [9] |

| Capacity Retention (10,000 cycles at 10 A g⁻¹) | 89.1% | [9] |

| High-Rate Capacitance (at 30 A g⁻¹) | 315.1 F g⁻¹ | [9] |

Key Experimental Protocols

This section provides detailed methodologies for representative experiments involving this compound.

Protocol 1: Synthesis of this compound (Laboratory Scale)

Objective: To synthesize this compound via sulfonation of anthraquinone.

Materials:

-

Anthraquinone

-

Fuming sulfuric acid (20% SO₃)

-

Sodium chloride

-

Deionized water

-

Ice

Procedure:

-

In a fume hood, carefully add anthraquinone to fuming sulfuric acid in a reaction flask equipped with a stirrer.

-

Heat the mixture gently to the desired reaction temperature (e.g., 120-150°C) and maintain for a specified time (e.g., 2-4 hours) with continuous stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled mixture onto a mixture of crushed ice and water with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide) to a pH of approximately 7.

-

Add sodium chloride to the solution to precipitate the sodium salt of anthraquinone-2-sulfonic acid ("salting out").

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a cold, saturated sodium chloride solution to remove impurities.

-

Dry the product in an oven at a suitable temperature (e.g., 100-110°C).

Protocol 2: Photocatalytic Oxidation of Benzyl (B1604629) Alcohol

Objective: To demonstrate the photocatalytic activity of AQS in the aerobic oxidation of an alcohol.

Materials:

-

This compound (AQS)

-

Benzyl alcohol

-

Deionized water

-

Visible light source (e.g., >400 nm)

-

Reaction vessel (e.g., quartz cuvette or glass vial)

-

Magnetic stirrer

Procedure:

-

Prepare an aqueous solution of AQS (e.g., 1 mM).

-

In the reaction vessel, create a biphasic system with the AQS solution and benzyl alcohol (e.g., a 7:3 ratio by volume).[5]

-

Ensure the system is open to the ambient atmosphere to allow for the presence of oxygen.

-

Irradiate the mixture with a visible light source while stirring vigorously to ensure good mixing of the two phases.

-

Monitor the progress of the reaction by taking aliquots from the organic phase at different time intervals and analyzing them using a suitable technique (e.g., gas chromatography or HPLC) to determine the concentration of the product (benzaldehyde).

Caption: Experimental workflow for the photocatalytic oxidation of benzyl alcohol using AQS.

Conclusion

This compound has evolved from a specialized catalyst in the paper industry to a versatile and widely studied molecule in modern chemistry. Its water solubility, coupled with its rich photochemistry and redox activity, positions it as a key player in the development of sustainable catalytic processes. For researchers and professionals in drug development and other scientific fields, AQS offers a promising and cost-effective alternative to traditional metal-based catalysts, with a continually expanding scope of applications. Further research into its catalytic mechanisms and the development of novel AQS-based systems will undoubtedly unlock even more of its potential.

References

- 1. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]

- 2. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]

- 3. CN115819289B - A preparation method of anthraquinone-2-sulfonic acid compound - Google Patents [patents.google.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Selective Photooxidation Reactions using Water‐Soluble Anthraquinone Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Literature review on the fundamental chemistry of anthraquinone sulfonates

An In-depth Technical Guide to the Fundamental Chemistry of Anthraquinone (B42736) Sulfonates

Introduction

Anthraquinone sulfonates (AQS) are a class of organic compounds derived from the anthraquinone core structure, featuring one or more sulfonate groups (–SO₃H). These water-soluble derivatives have garnered significant attention across various scientific and industrial domains. The presence of the sulfonate group(s) not only imparts high water solubility but also modulates the electronic and photochemical properties of the anthraquinone moiety.[1][2] This unique combination of properties makes them valuable as photocatalysts in organic synthesis, redox mediators in biological systems, and, more recently, as promising electrolytes in aqueous redox flow batteries for large-scale energy storage.[1][3][4] This guide provides a comprehensive overview of the fundamental chemistry of anthraquinone sulfonates, focusing on their synthesis, physicochemical properties, reaction mechanisms, and experimental protocols.

Synthesis of Anthraquinone Sulfonates

The primary method for synthesizing anthraquinone sulfonates is through the direct sulfonation of anthraquinone using oleum (B3057394) (fuming sulfuric acid). The position of sulfonation (α or β) is highly dependent on the reaction conditions, particularly the presence or absence of a catalyst.

-

β-Sulfonation: In the absence of a catalyst, the sulfonation of anthraquinone predominantly yields the β-substituted product (anthraquinone-2-sulfonic acid).

-

α-Sulfonation: The introduction of a mercury salt, such as mercuric oxide, acts as a catalyst, directing the sulfonation to the α-position (anthraquinone-1-sulfonic acid).[5] The extent of β-sulfonation is not significantly influenced by temperature but is mainly dependent on the amount of mercuric salt present.[5]

Higher temperatures or increased concentrations of oleum can lead to the formation of disulfonated products, such as 2,6- and 2,7-anthraquinone disulfonic acid (AQDS).[3][5]

Caption: General workflow for the selective sulfonation of anthraquinone.

Experimental Protocols

1. Preparation of Potassium Anthraquinone-α-sulfonate [5]

-

Apparatus: A 500-cc three-necked flask equipped with a mechanical stirrer and a thermometer, placed in an oil bath.

-

Reagents:

-

120 g of 19–22% oleum

-

1 g of yellow mercuric oxide

-

100 g (0.48 mole) of anthraquinone

-

32 g of potassium chloride

-

-

Procedure:

-

Place the oleum and mercuric oxide in the flask and warm the oil bath to 100°C.

-

Add the anthraquinone through a powder funnel.

-

Maintain the temperature at 120-125°C for four hours with efficient stirring.

-

Cool the mixture to 80°C and cautiously pour it into 1 L of hot water in a beaker while stirring.

-

Boil the mixture for five minutes.

-

Collect the unreacted anthraquinone (53–59 g) by suction filtration and wash with 200 cc of hot water.

-

Heat the filtrate to 90°C and add a solution of 32 g of potassium chloride in 250 cc of water.

-

Cool the mixture to room temperature to crystallize the potassium salt.

-

Collect the pale yellow leaflets by suction filtration and wash with 200 cc of cold water.

-

Dry the product at 100°C in vacuo.

-

-

Yield: 55–57 g (77–86% of the theoretical amount based on the converted anthraquinone).[5]

2. Preparation of a Mixture of 2,6- and 2,7-Anthraquinone Disulfonic Acid (AQDS) [6]

-

Apparatus: A 1.5 L flask with a stirrer.

-

Reagents:

-

202 g of anthraquinone (98% purity)

-

1 g of boric acid (catalyst)

-

276 g of SO₃ in the form of oleum (58% content of SO₃)

-

700 mL of demineralized water

-

-

Procedure:

-

Mix the anthraquinone, boric acid, and oleum in the flask.

-

Stir the mixture for 16 hours at 120°C.

-

Decrease the temperature to 100°C.

-

Carefully pour 700 mL of demineralized water into the flask.

-

Filter the mixture through a dense frit.

-

Add water to the filtrate to reach a total volume of 1 dm³.

-

-

Result: The final solution contains a total concentration of approximately 1.0 mol dm⁻³ of sulfonated anthraquinone, primarily a mixture of 2,6- and 2,7-AQDS isomers, with about 1.2 mol dm⁻³ of residual sulfuric acid.[6]

Summary of Synthesis Data

| Product | Key Reagents | Catalyst | Temperature (°C) | Time (h) | Yield | Reference |

| Potassium Anthraquinone-α-sulfonate | Anthraquinone, Oleum (19-22%) | HgO | 120-125 | 4 | 77-86% | [5] |

| 2,6- & 2,7-AQDS Mixture | Anthraquinone, Oleum (58% SO₃) | Boric Acid | 120 | 16 | ~98% Conversion | [6] |

Physicochemical Properties

The introduction of sulfonate groups drastically alters the physicochemical properties of the parent anthraquinone molecule. The most notable change is the significant increase in water solubility, which is crucial for their application in aqueous systems.[1][2]

Summary of Physicochemical Data

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Reference |

| Sodium 9,10-dioxoanthracene-1-sulfonate | AQS-1 | C₁₄H₇NaO₅S | 310.26 | 0.0197 M | [1][7] |

| Sodium 9,10-dioxoanthracene-2-sulfonate | AQS-2 | C₁₄H₇NaO₅S | 310.26 | Soluble | [7] |

| Sodium 9,10-dioxoanthracene-2,6-disulfonate | SAQS-2 | C₁₄H₆Na₂O₈S₂ | 412.29 | High | [1] |